molecular formula C12H20N4O4 B2668058 Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate CAS No. 2226181-51-5

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate

Cat. No.: B2668058
CAS No.: 2226181-51-5
M. Wt: 284.316
InChI Key: FGKSWUJNXPATJH-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a butyl chain, and a nitropyrazole moiety, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-6-7-15-10(16(18)19)8-9(14-15)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKSWUJNXPATJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-butyl-5-nitropyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and real-time monitoring can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA)

    Hydrolysis: Aqueous acid or base

Major Products Formed

    Reduction: 1-butyl-5-aminopyrazole

    Substitution: 1-butyl-5-nitropyrazole

    Hydrolysis: 1-butyl-5-nitropyrazole and tert-butyl alcohol

Scientific Research Applications

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyrazole moiety can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • 1-butyl-5-nitropyrazole
  • N-tert-butoxycarbonyl-1-butyl-5-nitropyrazole

Uniqueness

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate is unique due to its combination of a tert-butyl carbamate protecting group and a nitropyrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

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